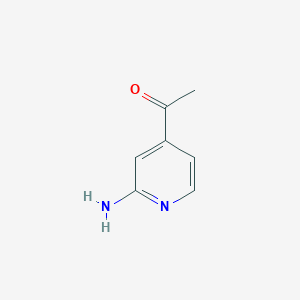

1-(2-氨基吡啶-4-基)乙酮

描述

Cyclization Reaction Analysis

The study titled "Cyclization Reaction of 2-Azido-1-(2-hydroxyphenyl)ethanones with Terminal Alkynoates Catalyzed by 4-Dimethylaminopyridine (DMAP): Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives" explores a novel cyclization reaction. This reaction involves the conversion of 2-azido-1-(2-hydroxyphenyl)ethanones into 2-aminobenzofuran-3(2H)-one derivatives using DMAP as a catalyst. The process yields moderate to good results and is notable for its mild reaction conditions and quick completion time of 2 hours. The paper also delves into the scope and limitations of these cyclization reactions, although it does not directly discuss 1-(2-Aminopyridin-4-yl)ethanone .

Synthesis Analysis

In the paper "A general and versatile synthesis of 2-alkyl-4-aminopyridines," a two-step synthesis method for 2-alkyl-4-aminopyridines is presented. Starting from commercially available cis-1-methoxy-1-buten-3-yne, the process involves acylation followed by amination and cyclization in ammonia. This method successfully produces substituted pyridines with high yield. While this paper provides a general method for synthesizing aminopyridines, it does not specifically address the synthesis of 1-(2-Aminopyridin-4-yl)ethanone .

Molecular Structure Analysis

Neither of the provided papers directly analyzes the molecular structure of 1-(2-Aminopyridin-4-yl)ethanone. However, the general structure of aminopyridines is discussed in the context of the synthesis of 2-alkyl-4-aminopyridines. Aminopyridines are heterocyclic compounds that feature an amino group attached to a pyridine ring. The position of the amino group can significantly influence the chemical properties and reactivity of the molecule .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1-(2-Aminopyridin-4-yl)ethanone. However, the cyclization reaction described in the first paper could potentially be relevant if 1-(2-Aminopyridin-4-yl)ethanone were to be used as a starting material or intermediate in the synthesis of benzofuran derivatives. The reaction conditions catalyzed by DMAP might offer insights into the reactivity of similar aminopyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminopyridin-4-yl)ethanone are not discussed in the provided papers. However, in general, aminopyridines are known for their basicity due to the presence of the amino group. They can engage in hydrogen bonding and exhibit different reactivity patterns depending on the substituents attached to the pyridine ring. The synthesis paper suggests that the aminopyridines can be obtained in high yield, which may imply favorable stability and reactivity under the synthesis conditions .

科学研究应用

光物理学研究

1-(4'-氨基联苯基)-乙酮(ABE),一种在结构上与1-(2-氨基吡啶-4-基)乙酮相关的化合物,已被研究其光物理性质。在Ghoneim(2001)的一项研究中,ABE在乙醇溶液中显示出显著的荧光红移,这被解释为微观溶剂异质性的结果。这一发现表明了在研究溶剂对分子荧光性质的影响方面的潜在应用(Ghoneim, 2001)。

有机合成

Ankati & Biehl(2010)的一项研究描述了利用1-(2-氯吡啶-3-基)乙酮和不同的一级胺,微波辅助合成各种噻吩[2,3-b]吡啶-2-胺的2-氨基衍生物。这项研究突出了类似于1-(2-氨基吡啶-4-基)乙酮在合成复杂有机分子中的作用(Ankati & Biehl, 2010)。

发光材料研究

Xu等人(2010)研究了铽和铕配合物与一种氨基烯酮类配体的发光性质,这种配体与1-(2-氨基吡啶-4-基)乙酮密切相关。这项研究揭示了Tb(III)配合物在紫外光下显示出特征发射,表明在发光材料开发中具有潜在应用(Xu et al., 2010)。

属性

IUPAC Name |

1-(2-aminopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNURVDNAKVKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521846 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopyridin-4-yl)ethanone | |

CAS RN |

42182-25-2 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

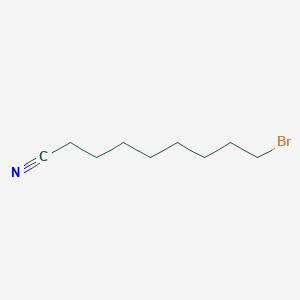

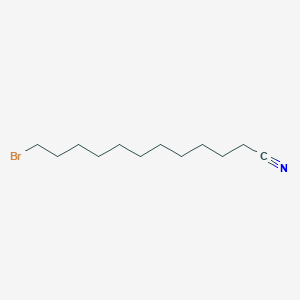

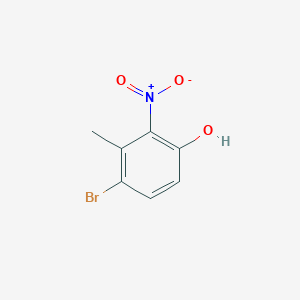

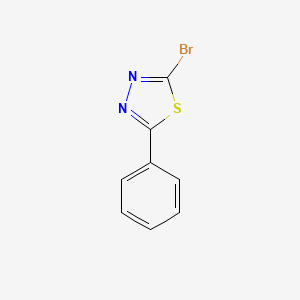

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)